molecular formula C7H9N3O B8781133 4-(Aminomethyl)pyridine-2-carboxamide

4-(Aminomethyl)pyridine-2-carboxamide

Cat. No. B8781133
M. Wt: 151.17 g/mol
InChI Key: GNPDQMGAQIEAFS-UHFFFAOYSA-N
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Patent
US07973078B2

Procedure details

830 mg of methyl 4-cyanopyridine-2-carboxylate was dissolved in 20.0 mL of ethanol and 20.0 mL of aqueous ammonia, and 160 mg of Raney nickel was added thereto, followed by stirring at room temperature for 4 hours under a hydrogen atmosphere. The reaction liquid was filtered through Celite, the filtrate was concentrated under reduced pressure, and the obtained residue was purified by silica gel column chromatography (chloroform:methanol=10:1) to obtain 410 mg of 4-(aminomethyl)pyridine-2-carboxamide.
Quantity
830 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
160 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][N:6]=[C:5]([C:9]([O:11]C)=O)[CH:4]=1)#[N:2].[NH3:13]>C(O)C.[Ni]>[NH2:2][CH2:1][C:3]1[CH:8]=[CH:7][N:6]=[C:5]([C:9]([NH2:13])=[O:11])[CH:4]=1

Inputs

Step One
Name
Quantity
830 mg
Type
reactant
Smiles
C(#N)C1=CC(=NC=C1)C(=O)OC
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
N
Name
Quantity
160 mg
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 4 hours under a hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction liquid
FILTRATION
Type
FILTRATION
Details
was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by silica gel column chromatography (chloroform:methanol=10:1)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NCC1=CC(=NC=C1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 410 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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